molecular formula C20H21FN4O3S B2791660 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034444-99-8

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2791660
CAS No.: 2034444-99-8
M. Wt: 416.47
InChI Key: CQGQNOFTSJWUDR-UHFFFAOYSA-N
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Description

The compound "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone" (hereafter referred to as Compound X) is a structurally complex molecule featuring a pyrrole core substituted with a 4-fluorophenyl group and a piperidine moiety modified with a sulfonylated 1-methylimidazole group.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-24-11-8-22-20(24)29(27,28)17-6-9-25(10-7-17)19(26)18-12-15(13-23-18)14-2-4-16(21)5-3-14/h2-5,8,11-13,17,23H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGQNOFTSJWUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacophore Features

Compound Name / ID Core Structure Substituents Pharmacophore Relevance
Compound X Pyrrole-Piperidine Methanone 4-Fluorophenyl, 1-methylimidazole sulfonyl Enhanced lipophilicity; potential kinase binding
2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol (Compound 6, ) Imidazole-thioether 4-Fluorophenyl, 2-fluoropyridyl, thioethanol p38α MAP kinase selectivity; thioether enhances solubility
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone () Imidazole-pyrrole hybrid Benzyl, pyrrolidine carbonyl, fluorophenyl Dual heterocyclic system may improve target engagement
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone () Benzimidazole-pyrrolidinone 4-Methoxyphenoxyethyl, trifluoromethylphenyl High metabolic stability; trifluoromethyl enhances bioavailability

Notes

Data Limitations : Direct pharmacological data for Compound X are absent in the provided evidence; comparisons rely on structural analogues and inferred structure-activity relationships (SAR).

Unique Features : Compound X’s combination of a pyrrole core with a sulfonylated piperidine-imidazole group distinguishes it from imidazole-thioether or benzimidazole-based analogues, warranting further exploration for selective kinase inhibition.

Future Directions : Comparative studies should prioritize assays for kinase inhibition (e.g., p38α MAPK), solubility profiling, and metabolic stability to validate hypotheses derived from structural analysis .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of the fluorophenyl group (distinct aromatic protons at ~7.0–7.5 ppm), piperidinyl protons (multiplet signals at 1.5–3.5 ppm), and imidazole sulfonyl groups (singlet for methyl at ~3.2 ppm). 19^{19}F NMR can confirm fluorophenyl substitution .
  • IR Spectroscopy : Identify key functional groups, such as the sulfonyl group (strong absorption at ~1150–1350 cm1^{-1}) and carbonyl stretch (1650–1750 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak) .

Q. How can researchers design a synthetic pathway for this compound?

Methodological Answer:

  • Multi-step synthesis : Start with (4-fluorophenyl)pyrrole synthesis via Paal-Knorr reaction, followed by coupling to 4-((1-methylimidazol-2-yl)sulfonyl)piperidine using a carbonyl linker (e.g., EDCI/HOBt-mediated amidation) .
  • Key intermediates : Optimize sulfonation of the imidazole ring using sulfur trioxide complexes, and purify intermediates via column chromatography (silica gel, gradient elution) .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonating agent) .

Advanced Research Questions

Q. How can conflicting spectral data for the sulfonyl-piperidine moiety be resolved?

Methodological Answer:

  • Cross-validation : Compare 1^1H NMR data with structurally similar compounds (e.g., (4-fluorophenyl)sulfonylpiperazine derivatives) to assign ambiguous peaks .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinyl region (e.g., distinguish axial vs. equatorial protons) .
  • X-ray crystallography : If crystals are obtainable, confirm sulfonyl group geometry and piperidine ring conformation .

Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?

Methodological Answer:

  • Salt formation : React the methanone group with HCl or trifluoroacetic acid to form water-soluble salts .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <1% DMSO to avoid cytotoxicity .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to the imidazole or pyrrole rings .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the sulfonyl-piperidine moiety’s hydrogen-bonding potential .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns runs in GROMACS) to assess stability of the fluorophenyl group in hydrophobic pockets .
  • QSAR analysis : Corporate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) to predict activity trends .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in biological activity between synthesized batches?

Methodological Answer:

  • Purity assessment : Quantify impurities (>0.5%) via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
  • Biological triplicates : Repeat assays with three independent batches, using standardized cell lines (e.g., HEK293 or HeLa) .
  • Stability testing : Monitor compound degradation in storage (e.g., DMSO stock at −80°C vs. room temperature) .

Q. What experimental designs optimize reaction conditions for scaling up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use Taguchi methods to test variables (temperature, solvent, catalyst loading) for maximum yield .
  • Flow chemistry : Implement continuous-flow reactors for sulfonation steps to enhance reproducibility and reduce byproducts .
  • In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

Biological & Mechanistic Studies

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase profiling : Use radiometric assays (e.g., 33^{33}P-ATP) or fluorescence-based platforms (ADP-Glo™) against a panel of 50+ kinases .
  • IC50_{50} determination : Perform dose-response curves (1 nM–10 μM) with positive controls (e.g., staurosporine) .
  • Selectivity screening : Compare activity against off-target kinases (e.g., PKA, PKC) to assess specificity .

Q. How can researchers elucidate the metabolic pathways of this compound?

Methodological Answer:

  • LC-MS/MS metabolomics : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using luminescent substrates .
  • Stable isotope labeling : Use 13^{13}C-labeled fluorophenyl groups to track metabolic fate in vivo .

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